![molecular formula C14H11ClFIN2O B14227878 N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide CAS No. 830348-22-6](/img/structure/B14227878.png)
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide is a complex organic compound that features a combination of halogenated pyridine and benzamide structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide typically involves multiple steps, starting with the preparation of the halogenated pyridine derivative. One common method involves the fluorination of pyridine using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) to produce 2-fluoropyridine . This intermediate can then be chlorinated to obtain 5-chloro-3-fluoropyridine .
The next step involves the formation of the ethyl linkage, which can be achieved through a nucleophilic substitution reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate . The final step is the coupling of the halogenated pyridine derivative with 2-iodobenzamide, which can be facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or thiols.
Scientific Research Applications
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated pyridine moiety can interact with active sites of enzymes, inhibiting their activity. Additionally, the benzamide structure can facilitate binding to protein targets, modulating their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile: Similar halogenated pyridine structure but with a nitrile group instead of the benzamide moiety.
5-Chloro-2-fluoropyridine: A simpler structure with only the halogenated pyridine ring.
N-[3-Fluoro-4-ethoxy-pyrid-2-yl]ethyl-N’-[5-chloro-pyridyl]thiourea: Contains similar halogenated pyridine and ethyl linkages but with a thiourea group.
Uniqueness
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide is unique due to its combination of halogenated pyridine and benzamide structures, which confer distinct chemical properties and biological activities. The presence of multiple halogen atoms enhances its reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
830348-22-6 |
|---|---|
Molecular Formula |
C14H11ClFIN2O |
Molecular Weight |
404.60 g/mol |
IUPAC Name |
N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide |
InChI |
InChI=1S/C14H11ClFIN2O/c15-9-7-11(16)13(19-8-9)5-6-18-14(20)10-3-1-2-4-12(10)17/h1-4,7-8H,5-6H2,(H,18,20) |
InChI Key |
AWRFJPFIOQQBAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=C(C=C(C=N2)Cl)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


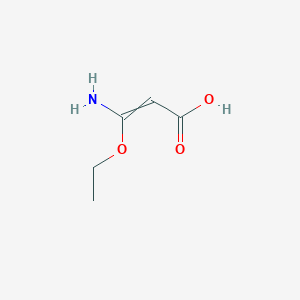
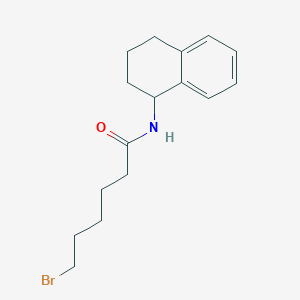
![Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)-](/img/structure/B14227803.png)
![2-pyridin-2-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14227834.png)
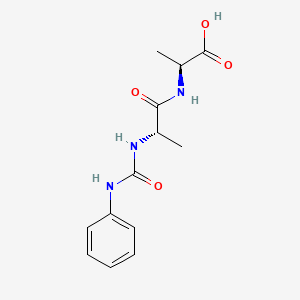
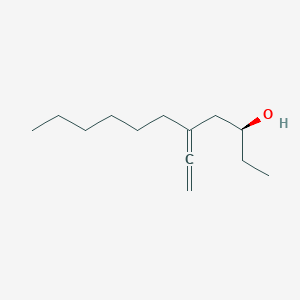
![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro-](/img/structure/B14227854.png)
![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)
![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)
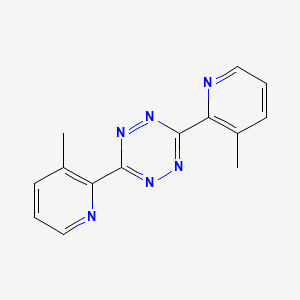

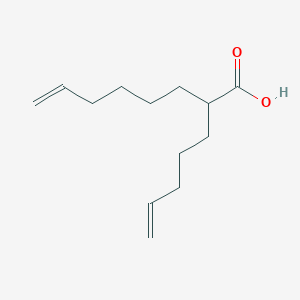
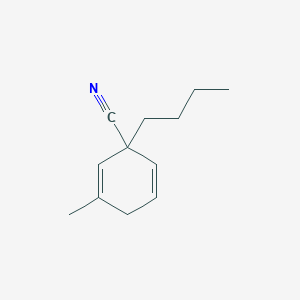
![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
